molecular formula C20H21NO4 B14899745 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

Cat. No.: B14899745
M. Wt: 339.4 g/mol
InChI Key: JDYDNSYUOKSLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-ethoxybenzaldehyde under basic conditions to yield the final product . The reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

InChI

InChI=1S/C20H21NO4/c1-2-24-19-12-15(13-22)9-10-18(19)25-14-20(23)21-11-5-7-16-6-3-4-8-17(16)21/h3-4,6,8-10,12-13H,2,5,7,11,14H2,1H3

InChI Key

JDYDNSYUOKSLCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.